![molecular formula C8H5NO2 B028622 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI) CAS No. 104387-83-9](/img/structure/B28622.png)
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as norbornadiene-2-carbonitrile-3-aldehyde and is a highly reactive molecule due to its strained ring system. In 2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI).
Scientific Research Applications
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI) has been extensively studied for its potential applications in various fields. In the field of organic chemistry, this compound has been used as a building block for the synthesis of various organic compounds. It has also been used as a ligand in the preparation of metal complexes. In the field of materials science, this compound has been used as a precursor for the synthesis of functional materials such as polymers and nanoparticles. Additionally, this compound has been studied for its potential applications in the field of medicine, including drug delivery and cancer treatment.
Mechanism Of Action
The mechanism of action of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI) is not well understood. However, it is believed that this compound can undergo various reactions such as cycloadditions, Diels-Alder reactions, and Michael additions due to its highly reactive nature. These reactions can result in the formation of various organic compounds, which can have different properties and applications.
Biochemical And Physiological Effects
The biochemical and physiological effects of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI) are not well known. However, studies have shown that this compound can interact with biological molecules such as proteins and nucleic acids, which can result in the formation of adducts. These adducts can have different properties and can potentially lead to various biological effects.
Advantages And Limitations For Lab Experiments
The advantages of using 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI) in lab experiments include its high reactivity, which makes it a useful building block for the synthesis of various organic compounds. Additionally, this compound can be easily functionalized to obtain the desired product. However, the limitations of using this compound include its high reactivity, which can make it challenging to handle and its potential toxicity.
Future Directions
There are several future directions for the study of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI). These include the further exploration of its potential applications in various fields such as organic chemistry, materials science, and medicine. Additionally, the development of new synthesis methods and the study of its mechanism of action can provide valuable insights into the properties and applications of this compound. Furthermore, the study of its potential toxicity and the development of safer handling methods can enable the wider use of this compound in various lab experiments.
In conclusion, 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI) is a highly reactive compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can provide valuable insights into its properties and applications, which can enable the development of new materials and drugs.
Synthesis Methods
The synthesis of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI) can be achieved through the reaction of norbornadiene with cyanogen bromide in the presence of a base. This reaction results in the formation of a highly reactive intermediate, which can be further functionalized to obtain the desired compound. The synthesis of this compound is challenging due to its high reactivity and the need for careful handling of the reaction intermediates.
properties
CAS RN |
104387-83-9 |
|---|---|
Product Name |
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI) |
Molecular Formula |
C8H5NO2 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
3-formyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile |
InChI |
InChI=1S/C8H5NO2/c9-3-5-6(4-10)8-2-1-7(5)11-8/h1-2,4,7-8H |
InChI Key |
IKMBJCZPKJNTLE-UHFFFAOYSA-N |
SMILES |
C1=CC2C(=C(C1O2)C=O)C#N |
Canonical SMILES |
C1=CC2C(=C(C1O2)C=O)C#N |
synonyms |
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




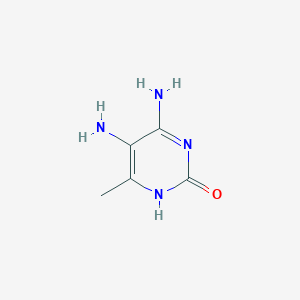
![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)

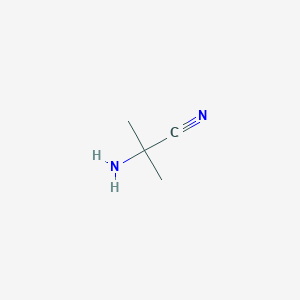
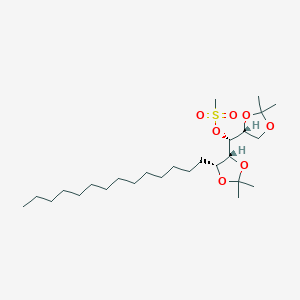


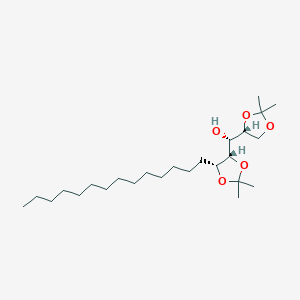

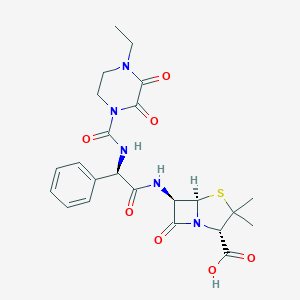
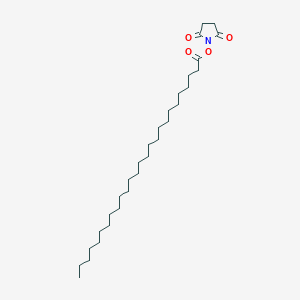
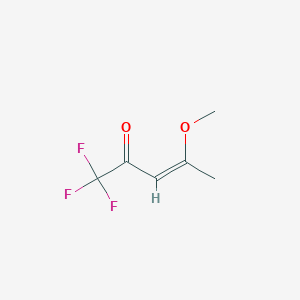
![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)